Nonafluoropentane
Overview
Description
Nonafluoropentane is a fluorinated organic compound with the molecular formula C5H3F9. It is a colorless, odorless liquid that is known for its high chemical stability and low surface tension. This compound is part of the perfluorinated compounds family, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. This compound is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonafluoropentane can be synthesized through several methods, including direct fluorination of pentane or by electrochemical fluorination. The direct fluorination method involves the reaction of pentane with elemental fluorine under controlled conditions to replace hydrogen atoms with fluorine atoms. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: In industrial settings, this compound is typically produced using electrochemical fluorination. This method involves the electrolysis of a solution containing pentane and hydrogen fluoride. The process results in the replacement of hydrogen atoms with fluorine atoms, producing this compound. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Nonafluoropentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound can react with nucleophiles such as hydroxide ions or amines to replace fluorine atoms with hydroxyl or amino groups. These reactions typically occur under basic conditions.
Electrophilic Substitution: Although less common, this compound can undergo electrophilic substitution reactions where an electrophile replaces a fluorine atom.
Major Products Formed: The major products of these reactions depend on the specific nucleophile or electrophile used. For example, reaction with hydroxide ions can produce hydroxylated derivatives of this compound.
Scientific Research Applications
Nonafluoropentane has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a solvent in various chemical reactions, particularly those involving fluorinated compounds.
Biology: this compound is used in biological research for its ability to dissolve gases, making it useful in studies involving gas exchange and respiration.
Medicine: In medical research, this compound is explored for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Industry: It is used in the electronics industry as a cleaning agent for delicate components due to its non-reactive nature and low surface tension.
Mechanism of Action
The mechanism by which nonafluoropentane exerts its effects is primarily related to its chemical stability and ability to dissolve gases. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide, which can be useful in medical applications such as artificial blood substitutes. The molecular targets and pathways involved in its action are largely dependent on its physical properties rather than specific biochemical interactions.
Comparison with Similar Compounds
Nonafluoropentane is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluorohexane: Another fluorinated compound with similar chemical stability but a longer carbon chain.
Perfluorooctane: Known for its use in medical applications, particularly in ophthalmology.
Perfluorodecalin: Used in respiratory research for its ability to dissolve large amounts of gases.
Compared to these compounds, this compound has a shorter carbon chain, which affects its physical properties such as boiling point and solubility. Its unique combination of high chemical stability and low surface tension makes it particularly useful in applications requiring non-reactive solvents.
Properties
IUPAC Name |
1,1,1,2,2,3,5,5,5-nonafluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQEDLJVNKDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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